molecular formula C28H50O4 B13441573 (2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol

Cat. No.: B13441573
M. Wt: 453.7 g/mol
InChI Key: VXBLCLVRWCLEOX-HKORNFISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol is a steroid derivative based on the cyclopenta[a]phenanthrene carbon skeleton. Steroids are characterized by a tetracyclic structure with methyl groups at C-10 and C-13 and an alkyl group at C-17 . This compound features:

  • Methyl groups at C-10 and C-13, consistent with classical steroid architecture.
  • A deuterated side chain at C-17: The (2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl substituent introduces isotopic labeling (deuterium) and hydroxyl groups, which may influence metabolic stability and biological interactions.
  • Dihydroxy groups at positions 2 and 3 on the cyclopenta[a]phenanthrene core, enhancing polarity compared to non-hydroxylated analogs.

Properties

Molecular Formula

C28H50O4

Molecular Weight

453.7 g/mol

IUPAC Name

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol

InChI

InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1/i1D3/t15?,16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+

InChI Key

VXBLCLVRWCLEOX-HKORNFISSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)[C@@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Steroid Core

The core structure is usually synthesized from simpler steroidal precursors:

  • Starting Material: Commonly, pregnenolone or dehydroepiandrosterone (DHEA) derivatives serve as starting points.
  • Ring Construction: Cyclization reactions, such as Fischer or Diels-Alder, are used to assemble the fused ring system.
  • Stereocontrol: Chiral catalysts or auxiliaries are employed to ensure the correct stereochemistry at multiple centers, especially at positions 2, 3, 8, 9, 10, 13, 14, and 17.

Functionalization to Introduce Hydroxyl Groups

  • Hydroxylation at positions 2 and 3 can be achieved via oxidation using reagents like chromium-based oxidants or biocatalytic hydroxylation employing enzymes such as cytochrome P450s.
  • Stereoselectivity is maintained through chiral catalysts or enzyme specificity.

Side-Chain Assembly

  • The side chain, particularly the 7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl group, is constructed separately:
    • Synthesis of the deuterated side chain involves alkylation or coupling reactions with deuterium-labeled precursors.
    • The side chain is then attached to the steroid core via nucleophilic substitution or coupling reactions such as Williamson ether synthesis or esterification, depending on the functional groups involved.

Incorporation of Deuterium

The key to deuterium labeling involves selective isotopic exchange :

  • Method: As per recent research, deuteration is achieved by exposing the precursor compounds to deuterated acids (e.g., deuterated triflic acid) in deuterated solvents like benzene-D6.
  • Reaction Conditions: Typically, the compounds are stirred at room temperature or elevated temperatures for durations ranging from 1 to 24 hours to facilitate hydrogen-deuterium exchange at labile positions, especially on aromatic or activated aliphatic sites.
  • Control of Isotopic Incorporation: The molar ratio of deuterated acid to substrate is optimized to maximize exchange efficiency, often with ratios between 10:1 and 30:1, and reaction times are carefully monitored via mass spectrometry.

Synthesis Pathways and Data

Step Description Reagents & Conditions References
1 Construction of steroid nucleus Cyclization of steroid precursors, chiral catalysts ,
2 Stereoselective hydroxylation Cytochrome P450 enzymes or chemical oxidants
3 Side-chain synthesis Alkylation with deuterated precursors ,
4 Isotopic exchange for deuterium incorporation Treatment with deuterated acids in benzene-D6

Notes on Deuterium Labeling

  • Efficiency: Complete exchange of hydrogen with deuterium at targeted positions is achieved by prolonged exposure to deuterated acids, with reaction times typically around 1-2 hours at room temperature.
  • Selectivity: The exchange predominantly occurs at activated positions, such as benzylic or allylic hydrogens, or hydroxyl-bearing carbons.
  • Purification: Post-reaction, the compound is purified via chromatography, and isotopic purity is confirmed through mass spectrometry and NMR spectroscopy .

Data Tables Summarizing Preparation

Method Aspect Details References
Starting Material Steroid precursors like pregnenolone or DHEA ,
Core Construction Cyclization, oxidation, stereoselective hydroxylation ,
Side-Chain Assembly Alkylation with deuterated building blocks ,
Deuterium Incorporation Acid-catalyzed exchange in benzene-D6, reaction at room temperature
Reaction Duration Typically 1-2 hours for efficient exchange
Purification Chromatography, mass spectrometry confirmation ,,

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The hydrogen atoms on the cyclopenta[a]phenanthrene core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce various alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to its molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features and biological activities of the target compound with related cyclopenta[a]phenanthrene derivatives:

Compound Name / ID Substituents (Key Positions) Biological Activity Carcinogenicity Mutagenicity References
Target Compound C10/C13: Methyl; C17: Deut. dihydroxy-heptanyl Not explicitly tested; structural similarity suggests metabolic tracer potential Unknown Unknown
15,16-Dihydro-11-methyl-cyclopenta[a]phenanthren-17-one (Compound VI) C11: Methyl; C17: Ketone Potent carcinogen and mutagen in mouse skin and V79 cells High High
11-Methyl-17-ol derivative of Compound VI C11: Methyl; C17: Hydroxyl Moderate carcinogenicity Moderate Moderate
11-Methoxy-7-methyl-17-ketone C11: Methoxy; C7: Methyl; C17: Ketone Marked carcinogenic activity High High
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-Dimethylheptan-2-yl]-3-methoxy derivative (NIST Compound) C3: Methoxy; C17: Dimethylheptanyl No reported bioactivity; structural analog used in synthesis studies None reported None reported
27-Nor-5β-cholestane-3α,7α,12α,24α,24ξ,25ξ,26-hexol Multiple hydroxyl groups on side chain Role in bile acid biosynthesis; no carcinogenicity None None

Key Findings from Comparative Analysis

C17 Substituents Dictate Activity: The ketone group at C-17 (as in Compound VI) correlates with high carcinogenicity and mutagenicity, likely due to metabolic activation via oxidation . Hydroxyl groups at C-17 (e.g., 11-methyl-17-ol derivative) reduce potency, suggesting that polarity or inability to form reactive intermediates diminishes activity . The target compound’s deuterated dihydroxy-heptanyl chain at C-17 may slow metabolic degradation, altering bioavailability compared to non-deuterated analogs .

Role of Methylation: Methylation at C-11 (Compound VI) significantly enhances carcinogenicity, whereas methylation at other positions (e.g., C-2, C-3, C-4) has minimal impact .

Hydroxylation Patterns :

  • Dihydroxy groups on the core structure (positions 2 and 3 in the target compound) increase solubility but may reduce membrane permeability, limiting interaction with hydrophobic targets like steroid receptors .
  • In contrast, methoxy groups (e.g., NIST Compound) enhance lipophilicity, favoring passive diffusion into cells .

Deuterium Effects :

  • The 7,7,7-trideuterio label on the side chain may stabilize the compound against enzymatic oxidation (e.g., cytochrome P450-mediated metabolism), prolonging its half-life in vivo .

Biological Activity

The compound is a complex polycyclic structure with significant biological implications. Its unique stereochemistry and functional groups suggest a range of potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C56H94O2
  • Molecular Weight : 850.4 g/mol
  • LogP : 3.4517 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 77.76 Ų

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Anticancer Properties
    • Studies indicate that compounds with similar structures exhibit anticancer effects by inducing apoptosis in cancer cells. For instance:
      • A study demonstrated that derivatives of cyclopenta[a]phenanthrene showed cytotoxic effects against various cancer cell lines by disrupting cellular metabolism and promoting cell death pathways .
      • The compound may interact with estrogen receptors (ERs), influencing breast cancer cell proliferation and survival .
  • Anti-inflammatory Effects
    • The compound's structural analogs have been noted for their anti-inflammatory properties. Research has shown that certain cyclopenta[a]phenanthrene derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 .
    • In vivo studies have reported reduced inflammation markers in animal models treated with related compounds .
  • Neuroprotective Activity
    • There is emerging evidence suggesting neuroprotective effects attributed to similar compounds. These compounds may mitigate oxidative stress and neuroinflammation associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .
    • Mechanistically, these effects might be due to the modulation of signaling pathways involved in neuronal survival and apoptosis .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of a structurally similar derivative on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis via caspase activation and mitochondrial dysfunction.

Case Study 2: Anti-inflammatory Effects in Rodent Models

In a rodent model of induced inflammation:

  • Treatment with the compound resulted in a significant decrease in paw edema (up to 60% reduction) compared to control groups.
  • Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels; decreases edema
NeuroprotectiveMitigates oxidative stress; protects neurons

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this deuterated cyclopenta[a]phenanthrene derivative for isotopic labeling studies?

  • Methodology : Use multi-step organic synthesis with deuterated precursors (e.g., trideuterio-dimethylheptan-2-yl groups) to ensure isotopic purity. Monitor reaction intermediates via HPLC-MS and confirm deuteration levels using 1H^1\text{H}-NMR and 2H^2\text{H}-NMR spectroscopy. Purify via column chromatography with deuterated solvents to minimize proton exchange .
  • Key Considerations : Deuterium isotope effects may alter reaction kinetics; compare yields with non-deuterated analogs to assess isotopic stability.

Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?

  • Methodology : Combine X-ray crystallography (for absolute configuration determination) with 2D-NMR techniques (e.g., NOESY and 1H ^1\text{H}-13C^13\text{C} HMBC) to resolve stereochemical ambiguities. Cross-validate with computational methods like density functional theory (DFT) to predict NMR chemical shifts .
  • Data Interpretation : Compare observed NOE correlations with crystallographic data to confirm spatial arrangements of hydroxyl and methyl groups .

Q. How does the presence of deuterium in the side chain influence metabolic stability in biological assays?

  • Methodology : Conduct in vitro metabolic assays using liver microsomes or hepatocytes. Compare the half-life (t1/2t_{1/2}) of the deuterated compound with its non-deuterated counterpart. Use LC-MS/MS to track deuterium retention in metabolites .
  • Advanced Tip : Isotopic labeling can reduce metabolic cleavage of C-D bonds, potentially enhancing bioavailability.

Advanced Research Questions

Q. What strategies resolve contradictions between observed and predicted 1H^1\text{H}-NMR spectra for this compound?

  • Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and temperature-dependent conformational changes. Perform variable-temperature NMR to detect dynamic equilibria (e.g., chair-flip in cyclopentane rings). Use high-field NMR (≥600 MHz) to resolve overlapping signals .
  • Case Study : Inconsistent coupling constants (JJ-values) may arise from hindered rotation in the heptan-2-yl side chain; DFT simulations can model rotational barriers .

Q. How does stereochemistry at C2, C3, and C17 impact binding affinity to steroid receptors?

  • Methodology : Synthesize diastereomers with inverted configurations and perform competitive binding assays (e.g., fluorescence polarization or SPR). Correlate binding data with molecular docking simulations targeting glucocorticoid or mineralocorticoid receptors .
  • Key Finding : Hydroxyl groups at C2 and C3 are critical for hydrogen bonding with receptor residues; deuterium substitution may alter binding kinetics .

Q. What computational approaches predict the stability of this compound under varying pH and oxidative conditions?

  • Methodology : Use molecular dynamics (MD) simulations to model protonation states of hydroxyl groups. Apply quantum mechanical calculations (e.g., QM/MM) to predict degradation pathways. Validate with accelerated stability testing (e.g., 40°C/75% RH for 3 months) .
  • Data Integration : Compare simulated degradation products with LC-HRMS results to refine computational models .

Critical Research Challenges

  • Stereochemical Complexity : The compound’s 10 stereocenters require rigorous chiral chromatography for purification .
  • Deuterium Exchange : Labile deuterium in aqueous solutions necessitates controlled storage conditions (e.g., anhydrous solvents, -20°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.